

Application Notes and Protocols for Single-Molecule Imaging of DNA Nanostructures

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These application notes provide a comprehensive overview of single-molecule imaging techniques for the characterization and analysis of DNA nanostructures. Detailed protocols for key experimental methodologies are included to facilitate the adoption of these powerful techniques in academic and industrial research settings.

Introduction to Single-Molecule Imaging of DNA Nanostructures

DNA nanotechnology enables the design and self-assembly of complex, user-defined nanoscale structures with high precision.^{[1][2]} These DNA nanostructures, including DNA origami, serve as versatile platforms for a wide range of applications, from targeted drug delivery and biosensing to the organization of molecular components in nanoelectronics and nanophotonics.^[3] To ensure the structural integrity, functional performance, and stability of these intricate assemblies, it is crucial to characterize them at the single-molecule level. Single-molecule imaging techniques offer the necessary resolution to visualize individual nanostructures, assess their conformational dynamics, and quantify their interactions with other molecules.^{[1][2]}

Key single-molecule imaging modalities for DNA nanostructures include:

- Atomic Force Microscopy (AFM): Provides high-resolution topographical images of DNA nanostructures on a surface, revealing their size, shape, and structural integrity.[4][5]
- Super-Resolution Microscopy (e.g., DNA-PAINT): Enables the visualization of DNA nanostructures with sub-diffraction-limit resolution by exploiting the transient binding of fluorescently labeled oligonucleotides.[6]
- Single-Molecule Förster Resonance Energy Transfer (smFRET): A spectroscopic technique used to measure distances on the order of 1-10 nm within or between molecules, providing insights into the conformational dynamics of DNA nanostructures.[7][8]

Application Note 1: Assessing the Structural Fidelity of DNA Origami with Atomic Force Microscopy (AFM)

Application: Verifying the correct folding and assembly of DNA origami structures is a critical quality control step. AFM provides direct visualization of the topography of individual origami, allowing for the assessment of structural fidelity and the identification of malformed or aggregated structures.[5]

Workflow for AFM Imaging of DNA Nanostructures:



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Caption: Experimental workflow for AFM imaging of DNA nanostructures.

Protocol: AFM Imaging of DNA Origami

Materials:

- DNA origami solution
- Freshly cleaved mica discs
- (3-Aminopropyl)silatrane (APS) solution
- TAE/Mg²⁺ buffer (e.g., 40 mM Tris, 20 mM acetic acid, 2 mM EDTA, 12.5 mM MgCl₂)
- Ultrapure water
- AFM with tapping mode capabilities

Procedure:

- APS-Mica Surface Preparation:
 - Prepare a fresh solution of APS in ultrapure water.
 - Cleave a mica disc to expose a fresh, atomically flat surface.
 - Immediately apply the APS solution to the mica surface and incubate for 30 minutes.[9]
 - Rinse the APS-treated mica thoroughly with ultrapure water and dry with a gentle stream of nitrogen. This functionalized surface will bind the negatively charged DNA nanostructures.[9]
- Sample Deposition:
 - Dilute the DNA origami sample to an appropriate concentration in TAE/Mg²⁺ buffer.
 - Deposit a small volume (e.g., 10-20 µL) of the diluted DNA origami solution onto the prepared APS-mica surface.
 - Incubate for 5-10 minutes to allow the DNA origami to adsorb to the surface.
 - Gently rinse the surface with ultrapure water to remove unbound structures and buffer salts.
 - Dry the sample under a gentle stream of nitrogen.

- AFM Imaging:
 - Mount the sample on the AFM stage.
 - Engage the AFM cantilever with the surface in tapping mode.
 - Optimize the imaging parameters (scan rate, setpoint amplitude, integral and proportional gains) to obtain high-quality images with minimal sample damage.
 - Acquire topography and phase images over various scan sizes to locate and zoom in on individual DNA origami structures.
- Data Analysis:
 - Use appropriate software to flatten the acquired images and remove imaging artifacts.[\[5\]](#)
 - Measure the dimensions (length, width, height) of individual, well-formed DNA origami structures.
 - Quantify the yield of correctly assembled structures versus malformed or aggregated structures.

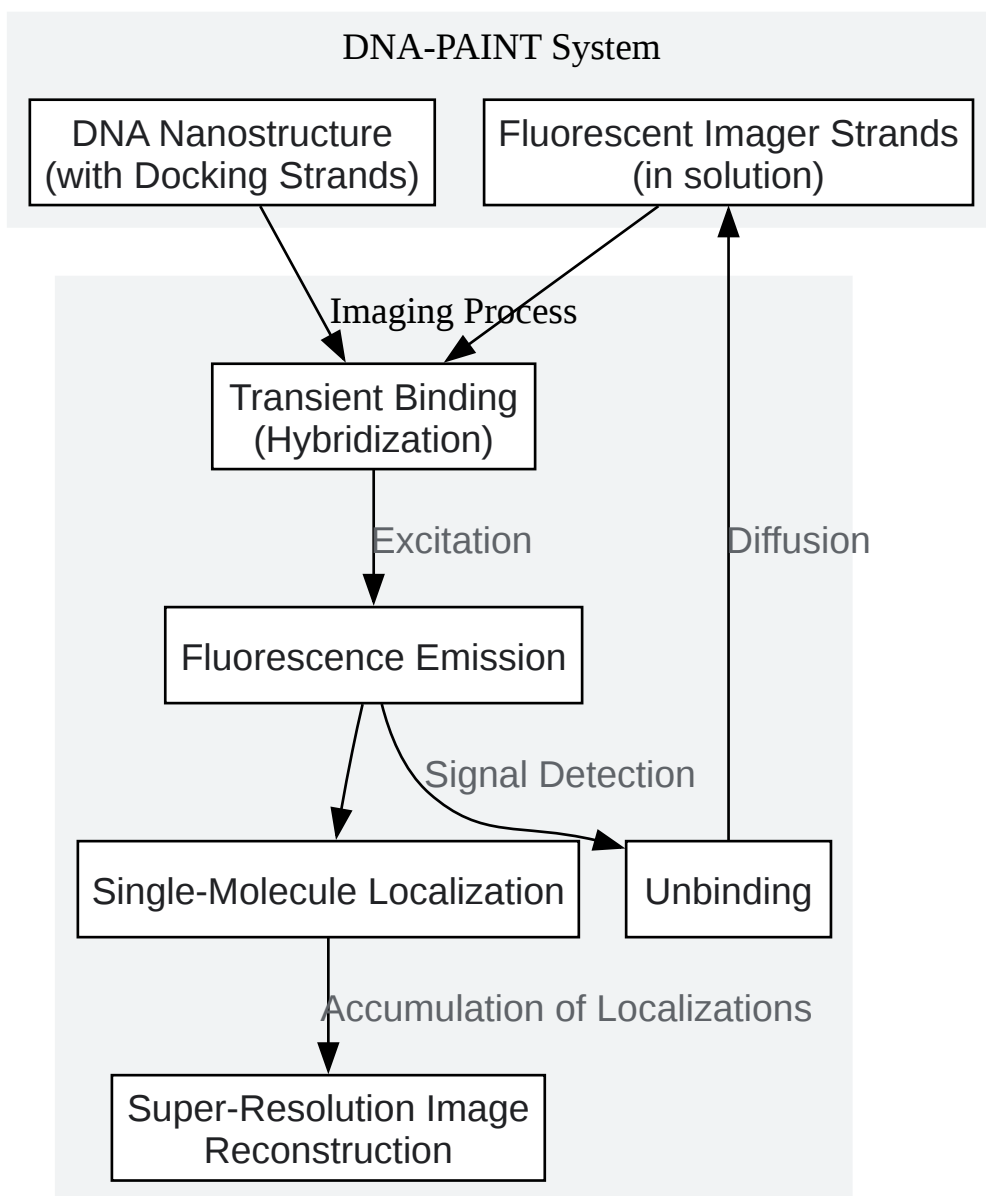
Quantitative Data Presentation:

DNA Nanostructure	Expected Dimensions (nm)	Measured Dimensions (AFM) (nm)	Reference
2D Rectangular Origami	291.5 x 23	-	[10]
60 nm Diameter Disk	60 (diameter), 7 (height)	11 ± 2 (height)	[11]
4x4 Tile Lattice	19.3 (lattice spacing)	19.3 (lattice spacing)	[4]
Woven DNA Strands	~5-6 (lattice spacing)	~5-6 (lattice spacing)	[4]

Application Note 2: Super-Resolution Imaging of Functionalized DNA Nanostructures with DNA-PAINT

Application: DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) is a powerful super-resolution technique for visualizing DNA nanostructures and their functionalization with nanoscale precision.[6] It relies on the transient binding of short, fluorescently labeled "imager" strands to complementary "docking" strands on the DNA nanostructure.[6] This allows for the precise localization of individual binding events, leading to a reconstructed super-resolution image.

Signaling Pathway for DNA-PAINT:



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Caption: The signaling pathway of DNA-PAINT super-resolution microscopy.

Protocol: DNA-PAINT Imaging

Materials:

- Purified DNA nanostructures functionalized with docking strands.
- Fluorescently labeled imager strands (complementary to the docking strands).

- Imaging buffer (e.g., PBS with 500 mM NaCl).
- Microscope coverslips and slides.
- Surface passivation reagents (e.g., Biotin-BSA, NeutrAvidin).
- Total Internal Reflection Fluorescence (TIRF) microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS).

Procedure:

- Surface Passivation and Sample Immobilization:
 - Clean microscope coverslips thoroughly.
 - Functionalize the coverslip surface for specific immobilization of the DNA nanostructures (e.g., using a biotin-neutravidin linkage).[\[11\]](#)
 - Incubate the functionalized coverslip with the DNA nanostructure solution to allow for surface immobilization.
 - Wash away unbound structures with imaging buffer.
- Imaging:
 - Assemble the imaging chamber.
 - Add the imaging buffer containing a low concentration of imager strands to the chamber.
 - Mount the sample on the TIRF microscope.
 - Acquire a time-series of images, capturing the transient binding and unbinding of the imager strands. Thousands of frames are typically acquired.
- Data Analysis:
 - Use single-molecule localization software to detect and localize the individual binding events in each frame with sub-pixel accuracy.

- Correct for sample drift during the acquisition.
- Reconstruct the super-resolution image by plotting the coordinates of all localized binding events.

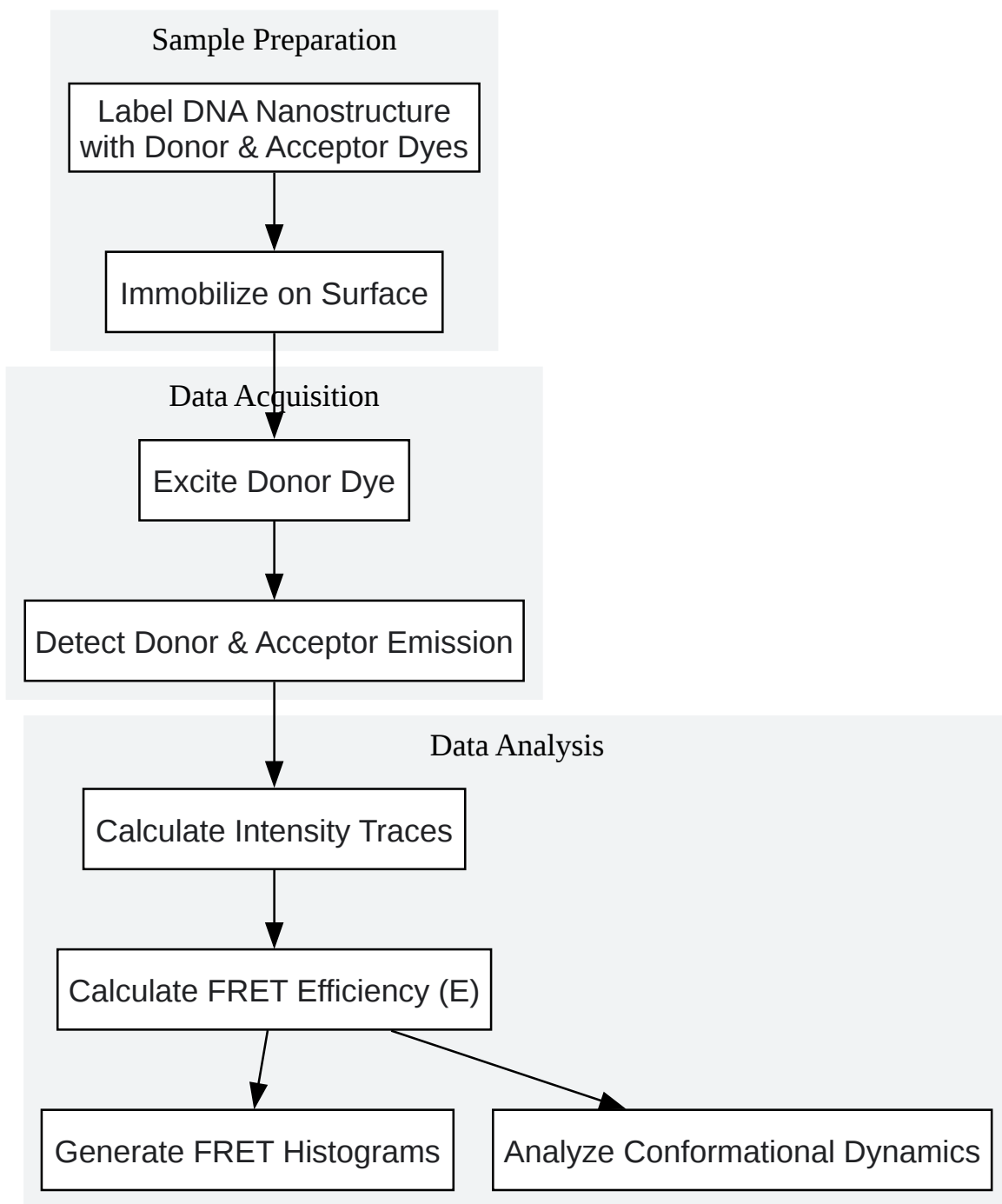
Quantitative Data Presentation:

Parameter	Value	Reference
DNA Origami Disk Pattern Spacing		
Large Hexagon	20.4 nm	[11]
Small Hexagon	7.8 nm	[11]
Square	15.7 nm	[11]
Triangle	13.9 nm	[11]
DNA-PAINT Kinetic Rates		
Association Rate (k_{on})	$2.3 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	[10]
Dissociation Rate (k_{off}) - Center	Increased by 30% compared to edge	[10]

Application Note 3: Probing Conformational Dynamics with Single-Molecule FRET (smFRET)

Application: smFRET is a powerful tool for studying the dynamic conformational changes of DNA nanostructures, such as the operation of DNA-based molecular machines or the interaction with other biomolecules.[7][8] By labeling specific sites on the nanostructure with a donor and an acceptor fluorophore, changes in the distance between these sites can be monitored in real-time by observing the efficiency of energy transfer.[12]

Logical Relationship in smFRET Measurement:



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Caption: Logical flow of an smFRET experiment to study DNA nanostructures.

Protocol: smFRET Imaging of DNA Nanostructures

Materials:

- DNA nanostructures labeled with a suitable FRET pair (e.g., Cy3 and Cy5).
- TIRF microscope with alternating laser excitation for the donor and acceptor dyes.
- Imaging buffer with an oxygen scavenging system to reduce photobleaching.
- Passivated microscope slides and coverslips.

Procedure:

- Sample Preparation:
 - Synthesize or purchase DNA oligonucleotides labeled with the donor and acceptor fluorophores.
 - Incorporate these labeled strands at the desired positions during the self-assembly of the DNA nanostructure.
 - Purify the labeled nanostructures to remove excess free dyes.
 - Immobilize the labeled nanostructures on a passivated surface for observation.^[7]
- Data Acquisition:
 - Acquire time-series of fluorescence images, alternating between donor and acceptor excitation.
 - Use a sensitive camera to detect the emission from both fluorophores simultaneously (e.g., by splitting the emission onto two halves of the camera chip).
- Data Analysis:
 - Identify single-molecule spots and extract the time-dependent fluorescence intensities of the donor and acceptor.

- Calculate the FRET efficiency (E) for each time point using the formula: $E = I_A / (I_A + I_D)$, where I_A and I_D are the acceptor and donor intensities, respectively.
- Generate FRET efficiency histograms to identify different conformational states.
- Analyze the time trajectories of the FRET efficiency to determine the kinetics of conformational transitions.

Quantitative Data Presentation:

FRET Parameter	Description	Typical Value Range	Reference
R_0 (Förster Radius)	Distance at which FRET efficiency is 50%	2 - 8 nm	[12]
Time Resolution	Limited by camera frame rate	~1 ms (best case)	[12]
Detectable Distance Change	Smallest resolvable change in inter-dye distance	~0.3 nm	[12]

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